Butirosin disulfate salt
Description
Significance of Aminoglycoside Antibiotics in Research
Aminoglycoside antibiotics are a class of antibacterial agents renowned for their efficacy against a broad spectrum of bacteria, particularly aerobic, gram-negative organisms. ebsco.comnih.gov Their primary mechanism of action involves the disruption of bacterial protein synthesis by binding to the 30S subunit of the bacterial ribosome. ebsco.combiosynth.com This interaction leads to misreading of mRNA and ultimately, bacterial cell death. biosynth.com
In the realm of scientific research, aminoglycosides are invaluable tools. They are extensively used to study bacterial resistance mechanisms and to understand the fundamental interactions between antibiotics and bacterial ribosomes. biosynth.com The rise of multidrug-resistant bacteria has renewed interest in this older class of antibiotics, as many resistant strains remain susceptible to them. frontiersin.orgwikipedia.org Researchers are actively exploring the combined use of aminoglycosides with other antibiotics to enhance therapeutic effects and combat resistance. frontiersin.org
Historical Perspective of Butirosin (B1197908) Discovery and Early Characterization
Butirosin was first identified in the late 1960s as an antibiotic complex produced by the bacterium Bacillus circulans. wikipedia.org Early research demonstrated its broad-spectrum activity against both gram-positive and gram-negative bacteria, including strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov A particularly noteworthy finding from early studies was butirosin's effectiveness against Pseudomonas aeruginosa isolates that were resistant to gentamicin (B1671437), another prominent aminoglycoside. nih.gov
The isolation of butirosin involved techniques such as cation-exchange chromatography. The butirosin complex was found to be a mixture, with butirosin A and butirosin B as its major components. wikipedia.org The discovery and characterization of butirosin marked a significant step in aminoglycoside research, particularly due to its unique structural features that conferred activity against resistant pathogens.
Structural Classification within Aminoglycosides
Butirosin belongs to the 4,5-disubstituted 2-deoxystreptamine (B1221613) subclass of aminoglycosides. This classification is based on its core structure, which features a 2-deoxystreptamine ring substituted at the 4th and 5th positions.
A key distinguishing feature of butirosin is the presence of an (S)-4-amino-2-hydroxybutyrate (AHB) side chain attached to the N1 position of the 2-deoxystreptamine ring. researchgate.netresearchgate.netnih.gov This unique side chain is not found in many other naturally occurring aminoglycosides and is crucial for its ability to resist inactivation by certain bacterial enzymes that confer resistance to other members of this antibiotic class. researchgate.netnih.gov The other substitutions on the 2-deoxystreptamine core are a β-D-ribofuranosyl group at the C-5 position and a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl group at the C-4 position. This structural arrangement places butirosin in closer relation to aminoglycosides like neomycin and ribostamycin (B1201364) than to 4,6-disubstituted aminoglycosides such as gentamicin.
Structure
2D Structure
Properties
Molecular Formula |
C21H45N5O20S2 |
|---|---|
Molecular Weight |
751.7 g/mol |
IUPAC Name |
4-amino-N-[(2R,3R)-5-amino-4-[(3S,4R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |
InChI |
InChI=1S/C21H41N5O12.2H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4)/t6?,7?,8?,9?,10-,11+,12-,13?,14-,15-,16+,17?,18-,20?,21?;;/m1../s1 |
InChI Key |
JBEJXNWZBGTDKN-OJBGRLICSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Isomeric SMILES |
C1C([C@H]([C@H](C(C1N)OC2[C@H]([C@H](C(C(O2)CN)O)O)N)OC3[C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C(CCN)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Synonyms |
Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |
Origin of Product |
United States |
Mechanisms of Action at the Molecular and Cellular Level
Interaction with Ribosomal Subunits
Butirosin's primary target is the bacterial ribosome, a complex structure composed of two subunits: the smaller 30S subunit and the larger 50S subunit. mcmaster.caontosight.aiontosight.aibiosynth.compnas.org The antibiotic's efficacy stems from its ability to bind specifically to components of the 30S subunit, thereby initiating a cascade of events that disrupt protein synthesis. mcmaster.caontosight.aiontosight.aibiosynth.com
Binding to 16S Ribosomal RNA
At the heart of the 30S subunit lies the 16S ribosomal RNA (rRNA), a critical component for the ribosome's structure and function. Butirosin (B1197908), like other aminoglycosides, directly interacts with a specific region of the 16S rRNA. diva-portal.orgasm.orgembopress.org This binding occurs at the A-site of the decoding center, a crucial area responsible for ensuring the correct transfer RNA (tRNA) molecule, carrying the appropriate amino acid, binds to the messenger RNA (mRNA) codon. embopress.orgresearchgate.net The interaction induces conformational changes in key nucleotides within the A-site, particularly A1492 and A1493. asm.org This structural alteration is a pivotal step in the mechanism of butirosin's action.
Targeting the 30S Ribosomal Subunit
By binding to the 16S rRNA within the 30S ribosomal subunit, butirosin effectively hijacks this smaller subunit. mcmaster.caontosight.aiontosight.aibiosynth.com This interaction is not a passive event; it actively interferes with the subunit's role in the initiation and elongation phases of protein synthesis. ontosight.aismolecule.com The binding is highly specific, and the unique structural features of butirosin, particularly its (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, contribute to its potent activity and its ability to overcome some mechanisms of bacterial resistance. nih.govnih.govresearchgate.net
Inhibition of Protein Synthesis
The binding of butirosin to the 30S ribosomal subunit sets off a chain reaction that ultimately leads to the cessation of protein synthesis, a process vital for bacterial survival. mcmaster.caontosight.aiontosight.aibiosynth.comontosight.aismolecule.com This inhibition occurs through several interconnected mechanisms.
Disruption of Translational Fidelity
A primary consequence of butirosin's interaction with the ribosome is the disruption of translational fidelity. researchgate.netsmolecule.com The conformational changes induced in the A-site of the 16S rRNA lead to the misreading of the mRNA codons. mcmaster.caontosight.ai This means that incorrect aminoacyl-tRNAs are incorporated into the growing polypeptide chain, resulting in the synthesis of non-functional or aberrant proteins. ontosight.ai This loss of accuracy in protein production is a major contributor to the bactericidal effect of butirosin.
Interference with 70S Initiation Complex Formation
The initiation of protein synthesis requires the assembly of a 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and the initiator fMet-tRNA. diva-portal.orgnih.gov Some aminoglycosides can interfere with the formation of this complex. ut.eeontosight.ai By binding to the 30S subunit, butirosin can disrupt the proper association of all the necessary components, thereby preventing the initiation of protein synthesis altogether. ontosight.ai
Inhibition of Protein Synthesis Termination
The final stage of protein synthesis is termination, where release factors recognize a stop codon on the mRNA and trigger the release of the newly synthesized polypeptide chain. Research on related aminoglycosides suggests that they can also interfere with this process. diva-portal.org While specific data on butirosin's effect on termination is less detailed, the general mechanism of aminoglycosides involves disrupting the intricate interactions required for efficient termination, leading to stalled ribosomes and incomplete protein release.
Interactive Data Table: Key Interactions of Butirosin
| Molecular Target | Specific Binding Site | Consequence of Binding |
| 30S Ribosomal Subunit | A-site of 16S rRNA | Disruption of protein synthesis |
| 16S Ribosomal RNA | Decoding Center (A-site) | Conformational changes, misreading of mRNA |
Cellular Consequences of Ribosomal Dysfunction
The interaction of butirosin disulfate salt with the bacterial ribosome sets off a cascade of events at the cellular level, fundamentally compromising the bacterium's ability to function and survive. By targeting the core machinery of protein synthesis, butirosin induces a state of ribosomal dysfunction that has profound consequences, primarily impacting bacterial growth and the fidelity of translation.
Impact on Bacterial Growth and Viability
The inhibition of protein synthesis by butirosin is a direct assault on the essential processes required for bacterial growth and replication, ultimately leading to cell death. smolecule.comontosight.ai By binding to the 30S ribosomal subunit, butirosin disrupts the normal progression of translation, preventing the synthesis of proteins that are vital for cellular structure, metabolism, and proliferation. ontosight.aiontosight.aimcmaster.ca This cessation of protein production halts bacterial growth, and the accumulation of dysfunctional cellular components contributes to a loss of viability. mcmaster.ca
The bactericidal activity of butirosin is concentration-dependent. researchgate.net As mistranslated proteins accumulate, they can cause damage to the bacterial inner membrane. researchgate.net This damage increases the permeability of the cell, facilitating a greater influx of the antibiotic, which in turn accelerates the process of mistranslation and leads to more rapid cell death. researchgate.net Butirosin has demonstrated potent antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. smolecule.comontosight.ai
Table 1: Documented Bacterial Susceptibility to Butirosin
| Bacterial Species | Gram Stain | Significance | Reference |
| Escherichia coli | Gram-Negative | Common pathogen causing a variety of infections. | ontosight.ai |
| Klebsiella pneumoniae | Gram-Negative | A significant cause of hospital-acquired infections. | ontosight.ai |
| Staphylococcus aureus | Gram-Positive | A major cause of skin, respiratory, and other infections. | ontosight.ai |
Induction of Misreading and Translational Errors
A key cellular consequence of butirosin's binding to the ribosome is the induction of significant errors in translation. ontosight.aimcmaster.ca Butirosin's interaction with the 16S ribosomal RNA within the 30S subunit causes a misreading of the messenger RNA (mRNA) template. smolecule.commcmaster.ca This interference with the decoding process leads to the incorporation of incorrect amino acids into the nascent polypeptide chain. ontosight.ai
This disruption of translational fidelity results in the synthesis of non-functional or aberrant proteins. smolecule.com Research on aminoglycosides, the family to which butirosin belongs, shows that these antibiotics can induce not just single amino acid substitutions but also clusters of errors in full-length proteins. nih.gov The presence of these faulty proteins can trigger proteotoxic stress and disrupt critical cellular pathways, contributing significantly to the antibiotic's lethal effect. researchgate.netnih.gov The ability of butirosin to cause these translational errors is a fundamental aspect of its mechanism of action, distinguishing it as a potent inhibitor of bacterial protein synthesis. ontosight.aimcmaster.ca
Biosynthesis and Genetic Determinants
Producer Organism: Bacillus circulans Fermentation and Cultivation Studies
The production of butirosin (B1197908) is achieved through submerged fermentation of Bacillus circulans. nih.gov Research has identified specific strains, such as Bacillus circulans SANK 72073 and NRRL B-3313, as producers of this antibiotic. nih.govresearchgate.net Early studies established that robust butirosin yields could be attained in both shaken-flask and stirred-jar fermentors. nih.gov
A typical fermentation medium for butirosin production is composed of a combination of carbon and nitrogen sources, along with essential minerals. A commonly cited medium includes glycerol (B35011) as the primary carbon source, supplemented with soybean meal and meat peptone for nitrogen. The medium is further fortified with ammonium (B1175870) chloride and calcium carbonate. nih.gov Under these conditions, titers of butirosin base have been reported to reach between 500 to 700 micrograms per milliliter. nih.gov
The relationship between butirosin biosynthesis and the life cycle of Bacillus circulans has also been a subject of investigation. Studies have suggested a potential link between antibiotic production and sporulation. In Bacillus circulans NRRL B-3313, an increase in the cellular content of dipicolinic acid, a marker for sporulation, coincided with changes in antibiotic productivity. Conversely, a decrease in poly-beta-hydroxybutyrate was observed. Oligosporogenous mutants, which are deficient in spore formation, were found to be incapable of synthesizing butirosin, further suggesting a correlation between these two processes. researchgate.net
While specific optimal conditions can vary between strains and fermentation setups, some general parameters for the cultivation of Bacillus circulans have been explored. For instance, studies on cellulase (B1617823) production by Bacillus circulans TP3 have indicated optimal enzyme production within a pH range of 7.0 to 7.5 and at a temperature of 40°C. scispace.compensoft.net Although this research was not directly on butirosin, it provides insights into the general growth characteristics of the species.
Table 1: Fermentation Medium for Butirosin Production
| Component | Role |
|---|---|
| Glycerol | Carbon Source |
| Soybean Meal | Nitrogen Source |
| Meat Peptone | Nitrogen Source |
| Ammonium Chloride | Nitrogen Source |
Identification and Characterization of the Butirosin Biosynthetic Gene Cluster (btr genes)
The genetic blueprint for butirosin biosynthesis is encoded within a cluster of genes, collectively known as the btr genes. The discovery and characterization of this gene cluster have been pivotal in understanding the molecular basis of butirosin production.
Gene Walking and Sequencing Approaches
The initial identification of the butirosin biosynthetic gene cluster was accomplished through techniques such as gene walking and sequencing. nih.govmdpi.com This process began with the identification of a key gene, btrC, which encodes the enzyme 2-deoxy-scyllo-inosose (B3429959) synthase, a crucial component in the biosynthesis of the 2-deoxystreptamine (B1221613) (DOS) moiety of butirosin. nih.gov Using the sequence of btrC as a starting point, researchers were able to "walk" along the chromosome to sequence the flanking DNA regions. nih.gov
This approach led to the discovery of a cluster of genes surrounding btrC. nih.gov Further extended sequence analysis of the butirosin biosynthetic gene cluster in Bacillus circulans SANK 72073 identified additional open reading frames (ORFs), including btrQ, btrR1, btrR2, btrT, btrU, btrV, btrW, btrX, and orf1. nih.gov The entire cluster of btr genes required for butirosin biosynthesis spans approximately 24 kilobases. nih.gov Comparative genomic analyses have also been employed to characterize butirosin BGCs from different strains, including Niallia circulans and Bacillus vitellinus. mdpi.com
Functional Analysis of Key Genes and Open Reading Frames (ORFs)
To elucidate the specific roles of the identified genes within the btr cluster, functional analyses were performed, primarily through gene disruption experiments. nih.gov In these studies, specific genes were inactivated, and the resulting mutants were assessed for their ability to produce butirosin. The loss of antibiotic production upon the disruption of a particular gene provides strong evidence for its involvement in the biosynthetic pathway. nih.gov
The btrB gene is a key component of the butirosin biosynthetic gene cluster. nih.gov Functional analysis through gene disruption has demonstrated its essential role in butirosin production. When the btrB gene was inactivated, the resulting mutant of Bacillus circulans completely lost its ability to produce the antibiotic. nih.gov Sequence analysis suggests that the protein encoded by btrB is a putative hexosaminyl-6'-aminotransferase. secondarymetabolites.org In a separate study, interruption of a large open reading frame designated butB (distinct from the aforementioned btrB) also led to the elimination of butirosin production, with the translated protein suggested to be involved in the export of the antibiotic. nih.gov
The btrC gene encodes the enzyme 2-deoxy-scyllo-inosose (DOI) synthase, which catalyzes a critical step in the biosynthesis of the 2-deoxystreptamine core of butirosin. nih.govfrontiersin.org This enzyme converts glucose-6-phosphate into DOI. frontiersin.org The essentiality of btrC is confirmed by gene disruption studies, where inactivation of this gene resulted in a mutant strain that could not produce butirosin. nih.gov Further research has identified a gene, btrC2, which encodes a 20-kDa subunit that forms a heterodimer with BtrC. nih.gov Disruption of btrC2 also led to the loss of antibiotic production, suggesting that this subunit may play a role in the stabilization and regulation of the DOI synthase enzyme activity. nih.gov
The btrD gene is another integral part of the butirosin biosynthetic pathway. nih.gov Gene disruption experiments have shown that, similar to btrB and btrC, the inactivation of btrD results in a non-producing mutant of Bacillus circulans. nih.gov This confirms its direct involvement in the biosynthesis of butirosin. nih.gov While initially annotated as a hypothetical protein, further characterization of the BtrD enzyme has provided deeper insights into its specific function within the intricate biosynthetic cascade. secondarymetabolites.orgnih.gov
Table 2: Key Genes in the Butirosin Biosynthetic Cluster and Their Functions
| Gene | Encoded Protein/Enzyme | Function in Butirosin Biosynthesis |
|---|---|---|
| btrB | Putative hexosaminyl-6'-aminotransferase | Essential for butirosin production, likely involved in amination steps. |
| btrC | 2-deoxy-scyllo-inosose synthase | Catalyzes the formation of 2-deoxy-scyllo-inosose, a key precursor to the 2-deoxystreptamine core. |
Enzymatic Pathways in Butirosin Biosynthesis
The biosynthesis of butirosin can be conceptually divided into the formation of its core components and the attachment of its unique side chain.
The central scaffold of butirosin, 2-deoxystreptamine (DOS), is derived from the primary metabolite D-glucose-6-phosphate through a series of enzymatic transformations. researchgate.net
Cyclization : The pathway is initiated by the enzyme 2-deoxy-scyllo-inosose synthase, encoded by the btrC gene. This enzyme catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI), a key carbocyclic intermediate. researchgate.netfrontiersin.org
Amination : The DOI intermediate then undergoes two successive amination reactions to introduce the two amino groups characteristic of the DOS core. The first amination is catalyzed by the BtrS aminotransferase, which transfers an amino group from L-glutamine to DOI, forming 2-deoxy-scyllo-inosamine (B1216308). nih.govresearchgate.net
Oxidation and Second Amination : The BtrN aminotransferase is then proposed to oxidize the newly formed amino group, which is followed by a second transamination reaction to yield 2-deoxystreptamine. researchgate.netresearchgate.net
| Step | Substrate | Enzyme | Product | Reference |
|---|---|---|---|---|
| 1 | D-glucose-6-phosphate | BtrC (2-deoxy-scyllo-inosose synthase) | 2-deoxy-scyllo-inosose (DOI) | researchgate.netfrontiersin.org |
| 2 | 2-deoxy-scyllo-inosose (DOI) | BtrS (aminotransferase) | 2-deoxy-scyllo-inosamine | nih.govresearchgate.net |
| 3 | 2-deoxy-scyllo-inosamine | BtrN (aminotransferase) and other enzymes | 2-deoxystreptamine (DOS) | researchgate.netresearchgate.net |
A distinguishing feature of butirosin is the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the DOS core. This side chain is crucial for butirosin's ability to overcome certain types of bacterial resistance. nih.govresearchgate.net
The biosynthesis of the AHBA side chain is a multi-step process that involves its assembly on a carrier protein before its transfer to the aminoglycoside core. The key steps include:
Activation and Loading : The precursor molecule is activated and loaded onto an acyl carrier protein (ACP), BtrI.
Modification : A series of enzymatic modifications, including amination and hydroxylation, occur while the growing side chain is tethered to the ACP.
Transfer : The fully formed AHBA side chain, in a gamma-glutamylated form, is transferred from BtrI to the ribostamycin (B1201364) intermediate by the acyltransferase BtrH. nih.govebi.ac.uk
Deprotection : The protective gamma-glutamyl group is subsequently removed by the enzyme BtrG, a gamma-glutamyl cyclotransferase, to yield the final butirosin structure. nih.govresearchgate.net
The carbon backbone of the unique AHBA side chain is derived from the common amino acid L-glutamate. L-glutamate serves as the initial building block for this important structural moiety, underscoring the connection between primary and secondary metabolism in the production of butirosin.
Biosynthesis of the (S)-4-amino-2-hydroxybutyrate (AHBA) Side Chain
Role of Acyl Carrier Protein (ACP), BtrI
The biosynthesis of the AHBA side chain is initiated on a dedicated Acyl Carrier Protein (ACP) named BtrI. ACPs are small, acidic proteins that function as a scaffold, tethering the growing acyl chain via a phosphopantetheine arm and presenting it to successive enzymes in the biosynthetic pathway. In the butirosin pathway, BtrI acts as the carrier for the intermediates of the AHBA side chain, ensuring their efficient modification and eventual transfer. The intermediates remain covalently attached to BtrI as thioesters throughout the initial stages of their synthesis.
ATP-Dependent Ligase (BtrJ)
BtrJ is an ATP-dependent ligase that plays a crucial role in the early steps of AHBA biosynthesis. This enzyme catalyzes the ATP-dependent ligation of L-glutamate to the holo-BtrI, forming a γ-L-glutamyl-[BtrI ACP] intermediate. uniprot.org Following a decarboxylation step mediated by BtrK, BtrJ acts a second time, adding another L-glutamate molecule to the 4-aminobutanoyl-[BtrI ACP] intermediate. uniprot.org This results in the formation of 4-(γ-L-glutamylamino)butanoyl-[BtrI ACP]. uniprot.org The activity of BtrJ is essential for building the carbon backbone of the AHBA precursor.
Below is a summary of the reactions catalyzed by BtrJ:
| Reaction | Substrates | Products | Enzyme |
|---|---|---|---|
| 1 | holo-[BtrI ACP], L-glutamate, ATP | γ-L-glutamyl-[BtrI ACP], ADP, phosphate (B84403) | BtrJ |
Pyridoxal (B1214274) Phosphate-Dependent Decarboxylase (BtrK)
BtrK is a pyridoxal phosphate (PLP)-dependent decarboxylase. PLP is a versatile cofactor essential for a variety of enzymatic reactions involving amino acids, primarily due to its ability to stabilize reaction intermediates by acting as an electron sink. libretexts.org In the butirosin biosynthetic pathway, BtrK catalyzes the decarboxylation of the γ-L-glutamyl-[BtrI ACP] intermediate, which is formed by the initial action of BtrJ. researchgate.net This decarboxylation step is critical for the formation of the 4-aminobutanoyl-[BtrI ACP] intermediate, which serves as the substrate for the second ligation reaction catalyzed by BtrJ. The mechanism involves the formation of a Schiff base between the PLP cofactor and the amino acid substrate, facilitating the removal of the carboxyl group. researchgate.netfrontiersin.org
Flavin-Dependent Monooxygenase System (BtrO, BtrV)
The hydroxylation of the AHBA precursor is carried out by a two-component flavin-dependent monooxygenase system, consisting of BtrO and BtrV. researchgate.net Flavin-dependent monooxygenases are enzymes that utilize a flavin cofactor, such as FAD or FMN, to catalyze the insertion of an oxygen atom into a substrate. mdpi.comnsf.gov In this system, one component typically acts as a reductase, using NAD(P)H to reduce the flavin cofactor, which is then used by the monooxygenase component to activate molecular oxygen for the hydroxylation reaction. nsf.govnih.gov In the butirosin pathway, BtrO and BtrV work in concert to introduce a hydroxyl group at the C-2 position of the ACP-bound intermediate, a crucial step in forming the final (S)-4-amino-2-hydroxybutyrate side chain. researchgate.net
Transfer of AHBA to the Ribostamycin Scaffold by BtrH (ACP:aminoglycoside acyltransferase)
Once the synthesis of the γ-glutamylated AHBA side chain on the BtrI ACP is complete, it is transferred to the parent aminoglycoside, ribostamycin. This key step is catalyzed by the enzyme BtrH, which functions as an ACP:aminoglycoside acyltransferase. researchgate.netnih.govebi.ac.uk BtrH recognizes the γ-L-glutamyl-AHBA moiety tethered to BtrI and facilitates its transfer to the C-1 amino group of the 2-deoxystreptamine ring of ribostamycin. researchgate.netebi.ac.uk This enzymatic transfer ensures the specific attachment of the side chain to the correct position on the aminoglycoside core.
Deprotection of the AHBA Side Chain by BtrG (gamma-glutamyl cyclotransferase)
Following the transfer of the γ-glutamylated AHBA side chain to ribostamycin, the terminal γ-glutamyl group, which is thought to act as a protective group during the biosynthesis, is removed. researchgate.netnih.gov This deprotection step is catalyzed by BtrG, an enzyme with a rare γ-glutamyl cyclotransferase activity. researchgate.netnih.gov BtrG cleaves the amide bond between the γ-glutamyl group and the AHBA moiety, releasing the protective group as 5-oxoproline and yielding the final butirosin molecule. researchgate.net This final maturation step is essential for the antibiotic's activity.
Comparative Analysis with Other Aminoglycoside Biosynthetic Pathways
The biosynthetic pathway of butirosin shares some common features with other 2-deoxystreptamine-containing aminoglycosides like neomycin, kanamycin (B1662678), and gentamicin (B1671437), but also possesses distinct characteristics, particularly in the formation and attachment of its unique side chain. nih.govnih.gov
A comparative analysis highlights these similarities and differences:
| Feature | Butirosin Pathway | Neomycin Pathway | Kanamycin Pathway | Gentamicin Pathway |
| Core Scaffold | 2-deoxystreptamine (2DOS) | 2-deoxystreptamine (2DOS) | 2-deoxystreptamine (2DOS) | 2-deoxystreptamine (2DOS) |
| Precursor for 2DOS | D-glucose | D-glucose | D-glucose | D-glucose |
| Key Intermediate | Ribostamycin | Neamine (B104775) | Paromamine | Paromamine |
| Unique Side Chain | (S)-4-amino-2-hydroxybutyrate (AHBA) | None | None | Methyl and other modifications |
| Side Chain Biosynthesis | ACP-dependent pathway involving BtrI, J, K, O, V | Not applicable | Not applicable | Involves a series of tailoring enzymes for methylation and other modifications. researchgate.netacs.org |
| Side Chain Attachment | BtrH (acyltransferase) transfers AHBA to ribostamycin. researchgate.netebi.ac.uk | Not applicable | Not applicable | Glycosyltransferases attach additional sugar moieties. |
| Protective Group Chemistry | Utilizes a γ-glutamyl protective group removed by BtrG. researchgate.net | Not reported | Not reported | Not reported |
While the initial steps of 2DOS biosynthesis are generally conserved across these aminoglycoside pathways, the butirosin pathway is distinguished by its elaborate, ACP-mediated synthesis of the AHBA side chain and its subsequent enzymatic attachment and deprotection. nih.govresearchgate.net This contrasts with the pathways for kanamycin and gentamicin, which involve the glycosidic linkage of different sugar moieties to the 2DOS core, followed by various tailoring reactions such as amination, methylation, and epimerization. researchgate.netnih.gov The neomycin pathway, while also building upon the 2DOS core, involves the attachment of two neosamine moieties and a ribose unit. nih.gov The unique enzymatic machinery for AHBA biosynthesis in the butirosin pathway underscores the diverse evolutionary strategies employed by microorganisms to generate structural variety and biological activity within the aminoglycoside family. nih.govresearchgate.net
Fermentation Optimization for Research Production
The biosynthesis of butirosin is intricately linked to the metabolic state of the producing microorganism, typically Bacillus circulans. Therefore, creating an optimal environment that encourages robust growth and directs the cellular machinery towards antibiotic production is paramount. This involves a systematic investigation of various nutritional and physical factors.
Medium Component Studies (Carbon, Nitrogen Sources, Inorganic Salts)
The composition of the fermentation medium is a critical determinant of butirosin yield. The primary components, including carbon and nitrogen sources, as well as inorganic salts, must be carefully selected and their concentrations optimized.
Carbon Sources:
The choice of carbon source significantly impacts both cell growth and butirosin biosynthesis. Glycerol has been identified as a highly suitable carbon source for butirosin production. Studies have shown that other carbon sources such as glucose, starch, and maltose (B56501) can also support butirosin synthesis, although to varying degrees. Conversely, xylose and lactose (B1674315) have been found to be poor carbon sources for both cell growth and antibiotic production.
Below is a summary of the effects of different carbon sources on butirosin production by Bacillus circulans:
| Carbon Source | Butirosin Productivity (µg/mg DCW) | Dry Cell Weight (mg/mL) |
| Glycerol | 18.5 | 2.8 |
| Glucose | 10.2 | 3.5 |
| Starch | 15.8 | 2.1 |
| Maltose | 14.9 | 2.3 |
| Xylose | 3.1 | 1.2 |
| Lactose | 2.5 | 1.5 |
DCW: Dry Cell Weight
Nitrogen Sources:
Nitrogen is a crucial element for the synthesis of amino acids, proteins, and nucleic acids, and its availability directly influences antibiotic production. While detailed comparative studies on various nitrogen sources for butirosin production are not extensively documented in publicly available literature, some research suggests that specific amino acids may play a significant role. For instance, one study indicated that DL-methionine was an optimal nitrogen source for antibiotic production by B. circulans. In studies of other Bacillus species, organic nitrogen sources like peptone, yeast extract, and soybean meal are commonly used and have been shown to support the production of other antimicrobial compounds. A foundational medium for butirosin production has been described to contain soybean meal and meat peptone as nitrogen sources.
Inorganic Salts:
Inorganic salts provide essential minerals that act as cofactors for enzymes involved in various metabolic pathways, including those for antibiotic synthesis. The initial medium formulation for butirosin production included ammonium chloride and calcium carbonate. While systematic studies detailing the optimization of a wide range of inorganic salts for butirosin production are limited, their importance in microbial fermentation is well-established.
Culture Condition Parameters (pH, Temperature, Shaking Speed, Time)
The physical environment in which the fermentation is carried out is just as critical as the medium composition. Parameters such as pH, temperature, agitation, and fermentation time must be precisely controlled to maximize butirosin yield.
pH:
The pH of the culture medium affects nutrient assimilation, enzyme activity, and cell membrane permeability. For many Bacillus species, the optimal pH for antibiotic production is often near neutral (around 7.0). Maintaining the pH within the optimal range throughout the fermentation process is crucial, as significant deviations can inhibit cell growth and antibiotic synthesis.
Temperature:
Temperature is another critical factor that influences the rate of enzymatic reactions and microbial growth. The optimal temperature for the production of antimicrobial metabolites by Bacillus species is typically in the mesophilic range. For instance, studies on other Bacillus species have shown optimal production temperatures around 25°C to 37°C.
Shaking Speed (Agitation and Aeration):
In submerged fermentation, agitation, and aeration are vital for ensuring a homogenous distribution of nutrients and maintaining an adequate supply of dissolved oxygen for the aerobic Bacillus circulans. The shaking speed in a flask culture, or the agitation and aeration rates in a bioreactor, directly impacts the oxygen transfer rate. Insufficient oxygen can be a limiting factor for both cell growth and the production of secondary metabolites like butirosin.
Time:
The duration of the fermentation process is a key parameter. Butirosin production is typically associated with the stationary phase of bacterial growth, following a period of active cell proliferation. Monitoring the production profile over time is essential to determine the optimal harvest time to achieve the maximum yield before the antibiotic begins to degrade.
Mechanisms of Antimicrobial Resistance and Strategies to Counteract Resistance
Enzymatic Modification of Butirosin (B1197908)
Butirosin possesses a unique (S)-4-amino-2-hydroxybutyrate (AHB) side chain at the N1 position of its 2-deoxystreptamine (B1221613) ring. nih.govnih.govresearchgate.net This structural feature provides a degree of protection against many aminoglycoside-modifying enzymes, allowing butirosin to retain its antibacterial activity against a variety of resistant pathogens. asm.orgnih.govnisr.or.jp However, certain enzymes have evolved to recognize and inactivate butirosin, presenting an ongoing challenge in antimicrobial therapy. nih.govnih.gov
Aminoglycoside acetyltransferases (AACs) are a major family of resistance enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside. nih.govscielo.br This modification prevents the antibiotic from binding to the 16S rRNA of the 30S ribosomal subunit. mdpi.com
Strains of bacteria that are resistant to butirosin have been found to contain the acetylating enzymes AAC(6')-I and AAC(6')-IV. nih.govnih.gov The development of butirosin analogs has shown some success in overcoming this resistance mechanism. For example, 6'-N-methylbutirosins demonstrated greater activity against a butirosin-resistant strain containing AAC(6')-I. nih.gov Similarly, 3',4'-dideoxy-6'-N-methylbutirosins and 3',4'-dideoxy-6'-C-methylbutirosins exhibited improved activity against resistant organisms harboring both AAC(6')-I and AAC(6')-IV. nih.govnih.gov
Aminoglycoside phosphotransferases (APHs) constitute another significant class of AMEs that confer resistance by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside. nih.govscielo.br This phosphorylation event also leads to a loss of antibiotic efficacy. nih.gov
The APH(3')-II class of enzymes is known to inactivate a range of aminoglycosides, including butirosin. nih.govconicet.gov.ar The aph(3')-II gene confers resistance to butirosin, along with other aminoglycosides like kanamycin (B1662678), neomycin, and paromomycin (B158545). springermedizin.de The aminoglycoside phosphotransferase APH(3')-IIc, in particular, has been identified in Stenotrophomonas maltophilia and is responsible for resistance to butirosin. nih.govresearchgate.net Analogs of butirosin, such as 3',4'-dideoxy-6'-N-methylbutirosins and 3',4'-dideoxy-6'-C-methylbutirosins, have demonstrated stronger activity against resistant organisms that produce APH(3')-II. nih.govnih.gov
Despite the protective AHB group, butirosin is susceptible to inactivation by 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa]. nih.govasm.orgnih.gov This enzyme is found in many Gram-positive bacteria and has a notably broad substrate profile. asm.org
The crystal structure of APH(3')-IIIa in a complex with an ATP analog and butirosin A has been determined to a resolution of 2.4 Å. nih.govnih.govrcsb.orgresearchgate.net This structural analysis reveals that butirosin A binds to the enzyme in a manner similar to other 4,5-disubstituted aminoglycosides. nih.govnih.govrcsb.orgresearchgate.net A key feature of this interaction is a flexible antibiotic-binding loop within the enzyme, which is crucial for accommodating a diverse range of substrates, including butirosin. nih.govnih.govrcsb.orgresearchgate.net The malleability of the substrate-binding pocket, due to this flexible loop, allows APH(3')-IIIa to recognize and inactivate N1-substituted aminoglycosides like butirosin. nih.gov
Table 1: Crystallographic Data for APH(3')-IIIa in Complex with Butirosin A
| Parameter | Value |
| Resolution | 2.4 Å rcsb.org |
| R-Value Work | 0.179 (Depositor), 0.190 (DCC) rcsb.org |
| R-Value Free | 0.224 (Depositor), 0.230 (DCC) rcsb.org |
| R-Value Observed | 0.184 (Depositor) rcsb.org |
This table summarizes the key crystallographic parameters from the structural determination of the APH(3')-IIIa-AMPPNP-butirosin A complex.
Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases (AADs), represent the third major class of AMEs. nih.govscielo.br These enzymes inactivate aminoglycosides by catalyzing the transfer of an adenylyl group from ATP to a hydroxyl group on the antibiotic molecule. scielo.br While the search results mention ANTs as a general class of AMEs, specific details regarding the direct interaction and inactivation of butirosin disulfate salt by specific ANT enzymes are not extensively provided.
Aminoglycoside Phosphotransferases (APH)
Role of the (S)-4-amino-2-hydroxybutyrate (AHBA) Moiety in Resistance Evasion
A key structural feature of butirosin is the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the C1-amine of the 2-deoxystreptamine (2-DOS) ring. researchgate.netpsu.edunih.govmdpi.com This unique moiety plays a crucial role in protecting the antibiotic from several common resistance mechanisms. researchgate.netpsu.edunih.gov The presence of the AHBA group shields butirosin from the activity of many aminoglycoside-modifying enzymes (AMEs), which are a primary cause of bacterial resistance to this class of antibiotics. nih.govmdpi.comresearchgate.net This protective quality has spurred significant interest in its biosynthetic origins and has led to the semisynthetic addition of AHBA to other clinically important aminoglycosides, such as amikacin (B45834) and arbekacin, to enhance their efficacy against resistant pathogens. researchgate.netpsu.edunih.gov
The AHBA side chain is biosynthesized from L-glutamate through a pathway involving intermediates attached to an acyl carrier protein (ACP). nih.gov The transfer of the AHBA moiety to the parent aminoglycoside, ribostamycin (B1201364), is a critical step in butirosin's biosynthesis. researchgate.netnih.gov This natural defensive element improves the clinical activity of the antibiotic against resistant strains. researchgate.net However, it is important to note that while the AHBA moiety provides protection against many AMEs, butirosin is not impervious to all of them. For instance, it remains susceptible to inactivation by the 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa]. nih.gov
Intrinsic and Acquired Resistance Mechanisms
Bacterial resistance to butirosin, like other aminoglycosides, can be categorized as either intrinsic or acquired. nih.govinformahealthcare.com
Intrinsic resistance refers to the inherent characteristics of a bacterium that confer resistance to an antibiotic. nih.gov This can include the presence of an outer membrane that limits drug uptake, as seen in Gram-negative bacteria, or the possession of chromosomally encoded efflux pumps that actively remove the antibiotic from the cell. nih.gov For example, some bacteria may have efflux pumps that contribute to intrinsic resistance against various antimicrobial compounds. informahealthcare.com
Acquired resistance involves the bacterium gaining resistance, typically through either mutation of its own genes or by obtaining resistance genes from other bacteria via horizontal gene transfer. nih.govinformahealthcare.com The most prevalent mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the antibiotic by AMEs. nih.govasm.org These enzymes, often encoded on mobile genetic elements like plasmids and transposons, can be rapidly disseminated among different bacterial species. asm.org Other acquired resistance mechanisms include alterations to the ribosomal binding site of the antibiotic and decreased drug uptake or increased efflux. asm.orgontosight.ai In mycobacteria, acquired resistance is primarily due to spontaneous mutations in chromosomal genes that encode the drug targets, rather than horizontal gene transfer. frontiersin.org
Table 1: Overview of Intrinsic vs. Acquired Resistance
| Resistance Type | Description | Examples of Mechanisms |
| Intrinsic | Inherent properties of the bacterium that confer resistance. nih.gov | Limited drug uptake due to outer membrane structure, chromosomally encoded efflux pumps. informahealthcare.comnih.gov |
| Acquired | Gaining resistance through genetic changes. nih.gov | Enzymatic modification by AMEs, alteration of ribosomal target site, decreased uptake/increased efflux, mutations in target-encoding genes. nih.govasm.orgontosight.aifrontiersin.org |
Self-Resistance Genes in Butirosin Producers
Organisms that produce antibiotics, such as Bacillus circulans which produces butirosin, must possess self-resistance mechanisms to avoid being harmed by the very compounds they synthesize. nih.gov These self-resistance genes are often located within the antibiotic's biosynthetic gene cluster. nih.govresearchgate.net
In the case of butirosin, which is produced by Bacillus circulans and Bacillus vitellinus, the biosynthetic gene clusters are expected to contain such resistance genes. mdpi.comnih.govresearchgate.net While an aminoglycoside 3'-phosphotransferase activity has been detected in a butirosin producer, the corresponding gene is not found within the known biosynthetic gene cluster. nih.gov The butirosin biosynthetic gene cluster in Niallia (formerly Bacillus) circulans has been studied, and it is likely that regulatory and resistance genes are part of this cluster, a common feature in secondary metabolite biosynthesis. mdpi.comresearchgate.net The study of these self-resistance genes can provide valuable insights into resistance mechanisms and potentially offer new strategies for overcoming resistance in pathogenic bacteria.
Molecular Approaches to Overcome Resistance
The rise of antibiotic resistance necessitates the development of new strategies to maintain the efficacy of aminoglycosides like butirosin.
One major strategy is the rational design of new aminoglycoside analogs that can evade the inactivating effects of AMEs. nih.gov This approach involves modifying the structure of existing aminoglycosides to prevent their recognition and modification by these resistance enzymes, while still allowing the antibiotic to bind to its ribosomal target and inhibit protein synthesis. nih.gov
The discovery that the AHBA side chain in butirosin confers resistance to many AMEs has been a cornerstone of this strategy. asm.orgmdpi.com This led to the successful development of semisynthetic aminoglycosides like amikacin, which incorporates an AHBA group and is effective against strains expressing certain AMEs. mdpi.com Further research has focused on creating hybrids of different aminoglycosides to combine their resistance-evading features. For example, a hybrid of apramycin (B1230331) and paromomycin was designed to have a high affinity for the prokaryotic ribosome while evading multiple AMEs. researchgate.net The crystal structure of APH(3')-IIIa in complex with butirosin A has provided a basis for designing new derivatives with modified AHBA groups that could potentially evade inactivation by this enzyme. nih.gov
An alternative approach to combatting resistance is the development of inhibitors that can block the activity of AMEs. nih.gov These inhibitors could be co-administered with an aminoglycoside antibiotic, protecting it from inactivation and restoring its activity against resistant bacteria. nih.gov This strategy has been successfully employed with β-lactam antibiotics, where β-lactamase inhibitors are used in combination with the antibiotic. nih.gov
Research into AME inhibitors has explored various avenues. One approach is the creation of bisubstrate analogs, which are compounds designed to mimic the transition state of the enzymatic reaction and bind tightly to the active site of the AME. nih.gov For example, an aminoglycoside-CoA bisubstrate was synthesized to inhibit AAC(3)-I. nih.gov Another strategy involves developing mechanism-based inactivators, which are substrates that are converted by the enzyme into a reactive species that then irreversibly inactivates the enzyme. igi-global.com An example is 2'-deamino-2'-nitrokanamycin B, which acts as a suicide inactivator for APH(3') enzymes. semanticscholar.org
Butirosin Analogs and Derivatives: Synthesis and Structure Activity Relationship Sar Studies
Semisynthetic Modifications of Butirosin (B1197908)
Semisynthesis is a powerful strategy that combines chemical synthesis with the natural product scaffold to create novel derivatives. For butirosin and other aminoglycosides, the primary goal of semisynthesis is to introduce modifications that block the sites targeted by resistance enzymes. The presence of the AHBA group in butirosin inspired the development of clinically successful semisynthetic aminoglycosides like amikacin (B45834) and arbekacin, which are derived from kanamycin (B1662678) A and dibekacin, respectively. nih.govnih.govf1000research.com These efforts underscore the value of the AHBA pharmacophore in improving activity against resistant pathogens. electronicsandbooks.com The chemical synthesis required to add the AHBA side chain to the densely functionalized and structurally diverse aminoglycoside core is often complex, demanding multi-step protection and deprotection strategies. electronicsandbooks.com
The substitution at the N1 position of the 2-deoxystreptamine (B1221613) ring is a cornerstone of modern aminoglycoside development. nih.gov Butirosin is a natural example of an N1-substituted aminoglycoside, and its AHBA side chain protects it from many resistance enzymes. nih.gov This observation led to the creation of semisynthetic N1-substituted compounds like amikacin, arbekacin, and isepamicin. nih.gov These drugs are vital for treating serious infections, particularly those caused by pathogens resistant to older aminoglycosides such as kanamycin and gentamicin (B1671437). nih.gov
The research utility of N1-substituted aminoglycosides is significant. They serve as molecular probes to understand the mechanisms of bacterial resistance. asm.org Structural studies of how these analogs interact with resistance enzymes, such as aminoglycoside phosphotransferases (APH), reveal how the N1-substituent can hinder binding and enzymatic inactivation. asm.orgresearchgate.net For instance, while enzymes like APH(3')-IIIa can still inactivate butirosin and amikacin, the interaction is different from that with unsubstituted aminoglycosides. nih.gov Crystal structures of APH enzymes in complex with N1-substituted aminoglycosides show that while binding is still possible, it may occur in alternative, less efficient modes, which explains the retained activity of the drugs. asm.orgrcsb.org These studies provide a basis for designing new derivatives that can more effectively evade a broader spectrum of resistance enzymes. asm.org
A specific example of creating novel butirosin analogs is the synthesis of 3',4'-dideoxy-6'-N-methylbutirosins A and B (DMB-A and DMB-B). nih.gov These compounds were produced using a technique called mutational biosynthesis, where a neamine-negative mutant of the butirosin-producing organism, Bacillus circulans, was fed a synthetic precursor, 6'-N-methylgentamine C1a. nih.gov The bacterium then incorporated this precursor to generate the new analogs. nih.gov
Chemical and spectroscopic analysis confirmed the structures of DMB-A and DMB-B. nih.gov Structure-activity relationship (SAR) studies showed that these analogs possessed broad-spectrum antibacterial activity, comparable to or slightly less than butirosin A against many strains. nih.gov However, they exhibited significantly improved activity against specific resistant bacteria. nih.gov Notably, they were more effective against strains of Pseudomonas aeruginosa and Serratia marcescens. nih.gov As designed, DMB-A and DMB-B were potent against butirosin-resistant organisms that produce acetylating enzymes AAC(6') and phosphorylating enzyme APH(3')-II. nih.gov
Table 1: Antibacterial Activity of 3',4'-dideoxy-6'-N-methylbutirosins (DMB)
| Analog | General In Vitro Potency | Activity vs. P. aeruginosa & S. marcescens | Activity vs. Butirosin-Resistant Strains (with AAC(6') or APH(3')-II enzymes) |
|---|---|---|---|
| DMB-A & DMB-B | Similar to or slightly less than Butirosin A | Equal to or slightly greater than Butirosin A nih.gov | Stronger activity nih.gov |
Mutational Biosynthesis for Novel Butirosin Analogs
Mutational biosynthesis, also known as "mutasynthesis," is a technique that leverages the biosynthetic machinery of a microorganism to create novel natural product analogs. The process involves generating a mutant strain of the producing organism that is blocked at an early stage of the biosynthetic pathway, rendering it unable to produce the final natural product. nih.govnih.gov This mutant is then fed synthetic analogs of the blocked intermediate. ncats.io The microorganism's enzymes process this "unnatural" precursor, incorporating it into the final steps of the pathway to produce a new, modified compound. nih.gov
This approach has been successfully applied to the butirosin pathway in Bacillus circulans. nih.govnih.gov By creating mutants incapable of synthesizing the natural precursor, neamine (B104775), researchers can introduce a wide variety of neamine and gentamine analogs into the fermentation medium to generate a library of novel butirosin derivatives. nih.govnih.govcapes.gov.br
The key to mutational biosynthesis is the use of specially designed mutant strains. For butirosin production, neamine-negative mutants of Bacillus circulans are employed. nih.govnih.gov These strains lack the ability to synthesize neamine, a crucial intermediate in the butirosin biosynthetic pathway. capes.gov.br When these mutants are cultivated in a standard fermentation medium, they produce no butirosin. nih.gov
However, when the culture medium is supplemented with precursors that the cell can utilize, the biosynthetic pathway is re-engaged from that point forward. For example:
Feeding 6'-N-methylneamine to a neamine-negative mutant resulted in the production of 6'-N-methylbutirosins A and B . nih.gov
Feeding gentamine C2 resulted in the synthesis of 3',4'-dideoxy-6'-C-methylbutirosins A and B . nih.gov
Feeding 6'-N-methylgentamine C1a led to the creation of 3',4'-dideoxy-6'-N-methylbutirosins A and B . nih.gov
This method allows for the targeted generation of analogs with specific modifications, such as changes at the 6'-position, which is a common site for enzymatic inactivation by bacteria. nih.govnih.gov The resulting analogs can then be tested for improved activity against resistant strains. nih.gov
Chemoenzymatic Synthesis of AHBA-Bearing Aminoglycosides
Chemoenzymatic synthesis represents a powerful hybrid approach that combines the flexibility of chemical synthesis with the high selectivity of biocatalysis. electronicsandbooks.comnih.gov This method has been effectively used to attach the clinically valuable (S)-4-amino-2-hydroxybutyryl (AHBA) side chain to a variety of aminoglycoside scaffolds. frontiersin.orgelectronicsandbooks.com The primary advantage of this strategy is that it avoids the complex and often low-yield multi-step protection/deprotection schemes required by purely chemical methods. electronicsandbooks.com The enzymatic component ensures that the AHBA group is attached regiospecifically to the N1 amine, preserving the integrity of other functional groups on the aminoglycoside. researchgate.netelectronicsandbooks.com
The chemoenzymatic synthesis of AHBA-bearing aminoglycosides relies on two key enzymes from the butirosin biosynthetic pathway in Bacillus circulans: BtrH and BtrG. nih.govresearchgate.net
BtrH is an acyltransferase. Its natural role is to transfer the AHBA side chain, which is carried on an acyl carrier protein (BtrI) as a γ-glutamylated dipeptide, to the N1-amine of the parent aminoglycoside, ribostamycin (B1201364). nih.govresearchgate.net
BtrG is a γ-glutamyl cyclotransferase. It acts after BtrH, cleaving off the protective γ-glutamyl group to reveal the final AHBA side chain. nih.govresearchgate.net
Research has shown that these enzymes exhibit substrate promiscuity, meaning they can act on aminoglycosides other than their native substrate. researchgate.netelectronicsandbooks.com In a chemoenzymatic setup, a synthetic acyl donor, γ-L-Glu-AHBA-SNAC (N-acetylcysteamine thioester), is used in place of the natural acyl carrier protein-bound substrate. electronicsandbooks.com The process proceeds in two steps: first, BtrH transfers the γ-L-Glu-AHBA group to the N1 position of a target aminoglycoside. Following this, BtrG is added to remove the γ-glutamyl group, yielding the desired N1-AHBA-aminoglycoside. electronicsandbooks.com This method has been successfully used to attach the AHBA side chain to a range of 2-deoxystreptamine-containing aminoglycosides, demonstrating its utility for generating novel antibiotic candidates. electronicsandbooks.comnih.gov
Table 2: Chemoenzymatic Synthesis of N1-AHBA-Aminoglycosides
| Step | Enzyme | Function | Substrates | Product |
|---|---|---|---|---|
| 1. Acylation | BtrH (Acyltransferase) | Transfers the protected side chain to the aminoglycoside core. electronicsandbooks.com | Aminoglycoside + γ-L-Glu-AHBA-SNAC electronicsandbooks.com | γ-L-Glu-AHBA-aminoglycoside |
| 2. Deprotection | BtrG (γ-glutamyl cyclotransferase) | Removes the γ-glutamyl protecting group. nih.govelectronicsandbooks.com | γ-L-Glu-AHBA-aminoglycoside | (S)-4-amino-2-hydroxybutyryl-aminoglycoside (AHBA-aminoglycoside) electronicsandbooks.com |
Directed Biosynthesis of Unnatural Antibiotics
Directed biosynthesis is a powerful technique that leverages the enzymatic machinery of an antibiotic-producing organism to create novel, unnatural analogs. This process typically involves generating a mutant strain of the producing organism that is blocked in the synthesis of a natural precursor. When the fermentation medium of this mutant is supplemented with a structurally modified, or "unnatural," precursor, the organism's biosynthetic enzymes may accept it as a substrate, incorporating it into the final antibiotic structure to yield a new derivative.
In the context of butirosin, which is naturally produced by Bacillus circulans, this strategy has been successfully employed to generate novel analogs with altered biological activities. nih.govnih.gov A key approach involves using a neamine-negative mutant of B. circulans. nih.govnih.gov Neamine is a crucial building block in the butirosin biosynthetic pathway. By using a mutant incapable of synthesizing its own neamine, researchers can feed it structurally modified aminocyclitols and force the production of new butirosin-like molecules.
For example, when the neamine-negative mutant was supplemented with 6'-N-methylgentamine C1a, it produced two new analogs: 3',4'-dideoxy-6'-N-methylbutirosin A and B (DMB-A and DMB-B). nih.gov Similarly, feeding the same mutant with 6'-N-methylneamine or gentamine C2 resulted in the synthesis of 6'-N-methylbutirosins A and B (NMB-A and NMB-B) and 3',4'-dideoxy-6'-C-methylbutirosins A and B (DCB-A and DCB-B), respectively. nih.gov
Another advanced approach to creating unnatural antibiotics involves the enzymatic manipulation of the butirosin pathway in vitro. The biosynthesis of butirosin's unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain is of particular interest, as this moiety provides protection against several common aminoglycoside resistance mechanisms. nih.govresearchgate.net Research has elucidated that the AHBA side chain is transferred from an acyl carrier protein (BtrI) to the parent aminoglycoside, ribostamycin, by the enzyme BtrH. nih.govresearchgate.netebi.ac.uk This enzymatic system has shown potential for the in vitro production of novel AHBA-bearing aminoglycosides, opening avenues for preparing a wider range of unnatural antibiotics through chemoenzymatic strategies. researchgate.netfrontiersin.org
Structure-Activity Relationship (SAR) Studies of Butirosin and its Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of an antibiotic correlates with its biological activity. For butirosin and its analogs, these studies have provided valuable insights into the functional groups necessary for antibacterial potency and for overcoming bacterial resistance mechanisms. ontosight.aiasm.org
The unique (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position of the 2-deoxystreptamine ring is a hallmark of butirosin. This feature prevents modification by the aminoglycoside phosphotransferase enzyme APH(3'), a common resistance mechanism. mdpi.com The success of this natural modification inspired the semisynthetic derivatization of other aminoglycosides, such as the creation of amikacin from kanamycin A, which bears a similar N-1 AHB side chain and exhibits broad clinical effectiveness. mdpi.com
Modifications at other positions have also been extensively studied to enhance activity and combat resistance:
5"-Position: The synthesis of 5"-amino-5"-deoxybutirosin was designed to prevent bacterial enzymatic phosphorylation at this position. nih.gov This modification resulted in an analog with improved activity against Pseudomonas aeruginosa compared to the parent butirosin. nih.gov Further derivatization at this position, creating 5''-guanidino and 5''-amidino derivatives of 4'-deoxybutirosin and butirosin A, showed that the 5''-guanidino compounds were more active against both Gram-positive and Gram-negative bacteria than their 5"-hydroxy counterparts. nih.govjst.go.jp
3' and 4'-Positions: Deoxygenation at the 3' and 4' positions is a key strategy to overcome resistance mediated by 3'-phosphorylating enzymes. researchgate.net The mutational biosynthesis of 3',4'-dideoxy-6'-N-methylbutirosins (DMB) and 3',4'-dideoxy-6'-C-methylbutirosins (DCB) yielded compounds with potent activity against resistant organisms that produce APH(3')-II. nih.govnih.gov
6'-Position: The introduction of a methyl group at the 6'-N position (as in NMB and DMB) or 6'-C position (as in DCB) confers resistance to aminoglycoside acetylating enzymes (AAC) that modify the 6'-amino group. nih.govnih.gov For instance, 6'-N-methylbutirosins (NMB-A and NMB-B) showed greater activity against a resistant strain containing the AAC(6')-I enzyme. nih.gov The 3',4'-dideoxy-6'-C-methylbutirosin B (DCB-B) was notably active against resistant organisms containing both acetylating enzymes (AAC(6')-I, AAC(6')-IV) and a phosphorylating enzyme (APH(3')-II). nih.gov
The research findings from various SAR studies are summarized in the interactive data table below, highlighting the impact of specific structural modifications on antibacterial activity.
Interactive Data Table: SAR Findings for Butirosin Analogs
| Butirosin Analog/Derivative | Structural Modification | Key Research Finding | Bacterial Strains Targeted | Reference(s) |
| 5"-Amino-5"-deoxybutirosin | 5"-OH group replaced with a 5"-NH₂ group | Improved activity by preventing phosphorylation at the 5" position. | Pseudomonas aeruginosa | nih.gov |
| 5"-Guanidino-4'-deoxybutirosin | 5"-OH of 4'-deoxybutirosin replaced with a guanidino group | More active than the parent 4'-deoxybutirosin A. Active against MRSA. | Gram-positive and Gram-negative bacteria, MRSA | nih.govjst.go.jp |
| 3',4'-Dideoxy-6'-N-methylbutirosins (DMB) | Deoxygenation at 3',4' positions; N-methylation at 6' position | Active against resistant organisms with acetylating (AAC(6')) and phosphorylating (APH(3')) enzymes. | P. aeruginosa, S. marcescens, resistant clinical isolates | nih.gov |
| 6'-N-Methylbutirosins (NMB) | N-methylation at 6' position | Greater activity against strains with the AAC(6')-I acetylating enzyme. | Butirosin-resistant strains | nih.gov |
| 3',4'-Dideoxy-6'-C-methylbutirosin B (DCB-B) | Deoxygenation at 3',4' positions; C-methylation at 6' position | Greatly improved activity against organisms with AAC(6') and APH(3') enzymes. | Butirosin-resistant organisms, resistant clinical isolates | nih.gov |
| 3',4'-Dideoxybutirosin A | Deoxygenation at 3',4' positions | Active against microorganisms that inactivate butirosin by 3'-phosphorylation. | Resistant microorganisms | researchgate.net |
Antimicrobial Activity in in Vitro Systems
Broad-Spectrum Activity Against Gram-Positive Bacteria.nih.gov
Butirosin (B1197908) has shown significant in vitro activity against various Gram-positive bacteria. nih.gov
Strains of Staphylococcus aureus are notably susceptible to butirosin. nih.gov In vitro testing under aerobic conditions has determined the Minimum Inhibitory Concentration (MIC) for specific strains. For instance, the MIC for Staphylococcus aureus UC-76 was recorded at 1.6 µg/ml. asm.org The antibiotic is effective against a wide range of bacteria, including Staphylococcus aureus. ontosight.ai
Table 1: In Vitro Susceptibility of Staphylococcus aureus to Butirosin
| Bacterial Strain | Condition | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|
Research has also confirmed that Streptococcus pyogenes is significantly susceptible to butirosin. nih.gov
Activity Against Gram-Negative Bacteria.nih.govontosight.ai
Butirosin is particularly noted for its activity against a wide array of pathogenic Gram-negative species. nih.govnih.gov
A key feature of butirosin is its effectiveness against Pseudomonas aeruginosa, including clinical isolates that are resistant to gentamicin (B1671437). nih.gov Studies have shown that a number of bacterial strains highly resistant to gentamicin are moderately susceptible to butirosin. nih.gov In an analysis of 69 gentamicin-resistant gram-negative bacilli, 33% were found to be sensitive to butirosin. nih.govoup.com However, cross-resistance between the two antibiotics can occur variably. nih.gov
The comparative susceptibility is detailed in the table below, showing MIC values for both gentamicin-susceptible and gentamicin-resistant strains of P. aeruginosa. asm.org
Table 2: Comparative In Vitro Susceptibility of P. aeruginosa to Butirosin and Gentamicin
| Bacterial Strain | Gentamicin Susceptibility | Butirosin MIC (µg/ml) | Gentamicin MIC (µg/ml) |
|---|---|---|---|
| P. aeruginosa C-16 | Susceptible | 6.3 asm.org | 0.8 asm.org |
Butirosin demonstrates inhibitory action against numerous species within the Enterobacteriaceae family. nih.gov Susceptible organisms include Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, Salmonella enteritidis, Salmonella typhimurium, Shigella flexneri, and Shigella sonnei. nih.gov
The following table presents the MIC values of butirosin against various Enterobacteriaceae species as determined by agar (B569324) dilution tests. asm.org
Table 3: In Vitro Susceptibility of Enterobacteriaceae to Butirosin
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|---|
| Enterobacter aerogenes | C-12 | 12.5 asm.org |
| Escherichia coli | C-14 | 6.3 asm.org |
| Klebsiella pneumoniae | C-15 | 6.3 asm.org |
| Proteus mirabilis | C-13 | 12.5 asm.org |
Bactericidal Properties.nih.gov
Butirosin exhibits bactericidal properties, meaning it actively kills bacteria. nih.gov This is achieved through its primary mechanism of action: the strong binding to the 30S ribosomal subunit of bacteria. ontosight.aismolecule.com This binding process interferes with the translation of mRNA, causing misreading and preventing the synthesis of proteins that are essential for the bacterium's growth and survival, ultimately resulting in cell death. smolecule.commcmaster.ca
A unique structural feature of butirosin is the presence of an (S)-4-amino-2-hydroxybutyrate (AHB) group at position N1 of the 2-deoxystreptamine (B1221613) ring. nih.gov This substitution provides a protective effect, shielding the aminoglycoside from being inactivated by many common resistance enzymes produced by bacteria. nih.gov Consequently, butirosin often retains its bactericidal capabilities against strains that may be resistant to other aminoglycosides. nih.gov
Comparative Studies with Other Aminoglycosides (e.g., Gentamicin, Kanamycin)
The antimicrobial efficacy of butirosin disulfate salt has been evaluated in comparison to other established aminoglycoside antibiotics, most notably gentamicin and kanamycin (B1662678). These studies reveal a complex relationship where butirosin demonstrates a distinct spectrum of activity and, crucially, effectiveness against certain strains resistant to other aminoglycosides.
On a weight basis, gentamicin is often observed to be more potent against susceptible bacterial strains. nih.govasm.org However, butirosin has shown notable activity against opportunistic pathogens such as Pseudomonas, Klebsiella, Enterobacter, Serratia, and Proteus species. nih.govnih.gov A key finding in comparative analyses is the variable nature of cross-resistance between butirosin and gentamicin. nih.govnih.gov Research has identified a number of bacterial strains that are highly resistant to gentamicin yet remain moderately susceptible to butirosin. asm.orgnih.gov
However, high-level resistance to both butirosin and kanamycin can occur. In one study, a strain of Providencia stuartii demonstrated resistance to multiple aminoglycosides, requiring concentrations greater than 500 µg/ml of either butirosin B or kanamycin to inhibit its growth in vitro. asm.org This indicates that some resistance mechanisms, likely enzymatic, can effectively neutralize both antibiotics. asm.org
The following table summarizes the comparative minimum inhibitory concentrations (MICs) for butirosin and gentamicin against various bacterial species.
Table 1: Comparative In Vitro Activity of Butirosin and Gentamicin Against Selected Bacteria
| Test Organism | Butirosin MIC (µg/ml) | Gentamicin MIC (µg/ml) |
|---|---|---|
| Providencia stuartii 73-197 | >500 | 175 |
| Staphylococcus aureus UC-76 | 1.6 | <0.8 |
| Shigella sonnei C-10 | 6.3 | 6.3 |
Influence of Culture Media on Apparent In Vitro Activity
The composition of the culture medium used in susceptibility testing has a significant influence on the apparent in vitro activity of butirosin, a phenomenon observed with other aminoglycoside antibiotics as well. nih.govasm.org Variations in media can lead to substantial differences in measured Minimum Inhibitory Concentration (MIC) values for the same bacterial strain.
Research comparing different standard laboratory media has shown that butirosin is markedly more active in Mueller-Hinton broth (MHB) than in agar-based media or Tryptic Soy Broth (TSB). nih.govasm.org Specifically, MIC values determined in Mueller-Hinton Agar (MHA) and TSB have been reported as three to nine times higher than those obtained in MHB. asm.org The results in TSB were generally between one-half to double those seen in MHA. asm.org This highlights the critical importance of standardizing the testing medium when evaluating and comparing the potency of butirosin.
Furthermore, the pH of the culture medium can adversely affect the performance of butirosin, with its activity being lessened in more acidic conditions. nih.gov Conversely, the addition of 50% human serum to the culture medium has been shown to have no significant impact on the bacteriostatic activity of butirosin. asm.org
The following table illustrates the effect of different culture media on the measured MIC of butirosin and gentamicin against Escherichia coli.
Table 2: Influence of Culture Media on MICs of Butirosin and Gentamicin Against E. coli
| Culture Medium | Butirosin MIC (µg/ml) | Gentamicin MIC (µg/ml) |
|---|---|---|
| Mueller-Hinton Broth (MHB) | 3.1 | 0.4 |
| Mueller-Hinton Agar (MHA) | 25 | 3.1 |
| Tryptic Soy Broth (TSB) | 12.5 | 1.6 |
Data represents the geometric mean MIC for 10 isolates of E. coli. asm.org
Advanced Research Methodologies and Analytical Approaches
Molecular Biology Techniques
Molecular biology has been instrumental in identifying and functionally characterizing the genes responsible for butirosin (B1197908) biosynthesis. Techniques such as gene disruption, heterologous expression, and whole-genome sequencing have been pivotal in building a comprehensive understanding of this complex pathway.
Gene disruption and insertional mutagenesis are powerful tools for determining gene function. By inactivating specific genes within the biosynthetic gene cluster of butirosin-producing organisms, researchers can observe the resulting phenotype, typically a loss of antibiotic production or the accumulation of a biosynthetic intermediate.
Studies in Bacillus circulans have successfully employed these techniques to dissect the butirosin (btr) gene cluster. The disruption of specific open reading frames (ORFs) has been shown to abolish antibiotic activity, thereby confirming their essential role in the biosynthetic pathway. For instance, targeted disruption of the btrB, btrC, btrD, and btrM genes resulted in a complete loss of butirosin production. nih.gov Similarly, insertional mutagenesis of the butB gene was identified in a non-producing mutant of B. circulans. capes.gov.brnih.gov
Further detailed analysis revealed the specific roles of individual enzymes. The disruption of the btrN gene, which encodes a radical S-adenosylmethionine (SAM) enzyme, was found to interrupt the biosynthetic pathway at the stage between 2-deoxy-scyllo-inosamine (B1216308) (DOIA) and 2-deoxystreptamine (B1221613) (DOS), a core component of butirosin. duke.eduacs.org Another gene, btrC2, was also found to be essential; its disruption led to a loss of antibiotic production, suggesting its involvement in either the primary or secondary metabolism necessary for biosynthesis. nih.gov These findings have been crucial in assigning function to previously uncharacterized genes within the cluster. nih.govduke.edunih.gov
Table 1: Summary of Gene Disruption Experiments in Butirosin Biosynthesis
| Gene Disrupted | Organism | Outcome | Implied Function | Reference(s) |
|---|---|---|---|---|
btrB |
Bacillus circulans | No antibiotic production | Essential for biosynthesis | nih.gov |
btrC |
Bacillus circulans | No antibiotic production | Essential for biosynthesis; DOI synthase | nih.gov |
btrD |
Bacillus circulans | No antibiotic production | Essential for biosynthesis | nih.gov |
btrM |
Bacillus circulans | No antibiotic production | Essential for biosynthesis; Glycosyltransferase | nih.gov |
btrN |
Bacillus circulans | Interruption of pathway between DOIA and DOS | Radical SAM dehydrogenase | duke.eduacs.org |
btrC2 |
Bacillus circulans | Loss of antibiotic production | Indirect role; possibly stabilization of DOI synthase | nih.gov |
butB |
Bacillus circulans | Non-producing mutant | Involved in antibiotic production | capes.gov.br |
Heterologous expression, the process of expressing a gene in a host organism that does not naturally have it, is a cornerstone of enzyme characterization. This approach allows for the production of large quantities of a specific enzyme for in vitro assays and structural studies, free from other proteins of the native producer.
Escherichia coli has been a common heterologous host for expressing enzymes from the butirosin pathway. The gene btrC, encoding the key enzyme 2-deoxy-scyllo-inosose (B3429959) (DOI) synthase, was successfully cloned and overexpressed in E. coli, which enabled its purification and characterization. nih.govresearchgate.net A heterologous co-expression system in E. coli was also constructed for btrC and btrC2, demonstrating that the two subunits form a heterodimer with biochemical features more similar to the native enzyme from B. circulans. nih.gov
Other hosts have also been explored. In an effort to engineer new production platforms, the entire butirosin biosynthetic gene cluster from Paenibacillus chitinolyticus was introduced into Bacillus subtilis. ucl.ac.ukucl.ac.uk While the fermentative production of butirosin was not achieved in this instance, the study confirmed the expression of cluster-specific genes, providing a foundation for future host engineering efforts. ucl.ac.ukucl.ac.uk The use of non-aminoglycoside producing strains of Streptomyces has also been established as a viable heterologous expression system for studying the biosynthesis of related aminoglycosides, highlighting a potential alternative platform for butirosin pathway reconstruction. pnas.org
Table 2: Examples of Heterologous Expression of Butirosin Biosynthetic Enzymes
| Expressed Gene(s) | Heterologous Host | Purpose | Reference(s) |
|---|---|---|---|
btrC |
Escherichia coli | Purification and in vitro characterization of DOI synthase | nih.govresearchgate.net |
btrC and btrC2 |
Escherichia coli | Study of heterodimer formation and function | nih.gov |
btrM |
Streptomyces species | Functional analysis of a putative UDP-GlcNAc glycosyltransferase | pnas.org |
| Butirosin BGC | Bacillus subtilis | Attempted in vivo heterologous production of butirosin | ucl.ac.ukucl.ac.uk |
The advent of next-generation sequencing has revolutionized the discovery and analysis of secondary metabolite biosynthetic gene clusters (BGCs). Whole-genome sequencing of butirosin-producing organisms provides a complete blueprint of the genetic machinery required for its synthesis.
The butirosin BGC in Bacillus circulans (now reclassified as Niallia circulans) was one of the first to be identified, leading to the characterization of numerous btr genes. nih.govnih.govu-tokyo.ac.jp Extended sequencing and analysis of the cluster in N. circulans SANK 72073 identified additional open reading frames and defined the boundaries of the genes required for biosynthesis. nih.gov
More recently, the complete genome of another producer, Bacillus vitellinus NBRC 13296, was sequenced using long-read PacBio technology. mdpi.compreprints.org This high-quality genome sequence led to the reclassification of the organism to Paenibacillus chitinolyticus and enabled a detailed comparative analysis. mdpi.comresearchgate.net Using bioinformatic tools such as antiSMASH, researchers identified and annotated 18 BGCs, including the complete butirosin cluster. mdpi.compreprints.orgresearchgate.net This genomic data allowed for a comparative characterization of butirosin BGCs from several P. chitinolyticus and N. circulans strains, revealing conserved and divergent features of the pathway across different producer organisms. mdpi.comresearchgate.net
Table 3: Genomic Details of Butirosin-Producing Strains
| Organism (Strain) | Genome Size (bp) | GC Content (%) | Sequencing Technology | Key Findings Related to Butirosin BGC | Reference(s) |
|---|---|---|---|---|---|
| Niallia circulans SANK 72073 | Not specified | Not specified | Gene walking, Sanger | Identification and extended analysis of the btr gene cluster |
nih.gov |
| Paenibacillus chitinolyticus (formerly B. vitellinus) NBRC 13296 | 6,331,192 | 52.68 | PacBio | Complete genome sequence; identification and annotation of butirosin BGC; comparative analysis with other producers | mdpi.compreprints.orgresearchgate.net |
Structural Biology Methods
Structural biology provides a three-dimensional view of the molecular machinery involved in butirosin biosynthesis and interaction. X-ray crystallography and molecular modeling are key techniques that reveal the architecture of enzymes and their complexes with substrates, offering insights into catalytic mechanisms and substrate specificity.
X-ray crystallography allows for the determination of the atomic and molecular structure of proteins. By crystallizing an enzyme, often in complex with its substrate or an analog, researchers can visualize the active site and deduce the mechanism of action.
The crystal structure of BtrN, the radical SAM dehydrogenase from the butirosin pathway, was solved to a high resolution of 1.56 Å. nih.govpnas.orgnih.gov This structure, determined in complex with its substrate (DOIA) and cofactor (S-adenosyl-l-methionine), revealed a previously undescribed modification to the core AdoMet radical fold and implicated an auxiliary iron-sulfur cluster in substrate-radical oxidation. nih.govpnas.orgnih.gov
Another key enzyme, BtrK, a PLP-dependent decarboxylase involved in the formation of the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, has also been structurally characterized. researchgate.net Its crystal structure was solved at 1.4 Å resolution, showing a conserved fold where the PLP cofactor is covalently linked to a lysine (B10760008) residue in the active site. researchgate.netrcsb.org
Furthermore, to understand resistance mechanisms, the crystal structure of the 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa] was determined in a ternary complex with butirosin A and an ATP analog (AMPPNP) to 2.4 Å resolution. rcsb.orgnih.gov This structure showed how butirosin A binds to the resistance enzyme and highlighted the flexibility of a substrate-binding loop that accommodates the AHB side chain. nih.gov
Table 4: Crystallographic Data for Butirosin-Related Enzymes
| Protein | Ligand(s) | Resolution (Å) | PDB ID | Key Structural Insights | Reference(s) |
|---|---|---|---|---|---|
| BtrN | AdoMet, DOIA | 1.56 | 4M7S | Modified (β5/α4) AdoMet radical fold; role of auxiliary [4Fe-4S] cluster | pnas.orgnih.gov |
| BtrK | PLP | 1.40 | 7RU7 | Conserved Type IV PLP-dependent enzyme fold; active site interactions | researchgate.netrcsb.org |
| APH(3')-IIIa | AMPPNP, Butirosin A | 2.40 | 3TM0 | Flexible substrate-binding loop accommodates N1-substituted aminoglycosides | rcsb.orgnih.gov |
Molecular modeling and docking are computational techniques used to predict how proteins and small molecules interact. These methods are particularly useful for generating hypotheses about substrate binding when experimental structures are unavailable or for exploring the binding of different ligands to a known enzyme structure.
Molecular docking simulations were used to supplement the crystal structure of BtrK. researchgate.net These studies indicated how a substrate fragment could anchor within the putative active site, with the glutamyl moiety forming hydrogen bonds with key residues. researchgate.netresearchgate.net
In the study of resistance, the crystal structure of APH(3')-IIIa with butirosin A served as a template to build a computational model of the enzyme in complex with amikacin (B45834), another important N1-substituted aminoglycoside. nih.gov This model provided insights into how the enzyme's flexible loop could adapt to confer resistance to a broader range of clinically relevant antibiotics. nih.gov The conformations of butirosin A bound to another resistance enzyme, aminoglycoside 6'-N-acetyltransferase, were also investigated using a combination of NMR spectroscopy and molecular modeling, revealing the specific dihedral angles of the glycosidic linkage in the enzyme-bound state. acs.org These computational approaches are valuable for predicting structure-function relationships and guiding the design of new antibiotic derivatives that can evade resistance. rcsb.orgnih.gov
Biochemical Characterization of Biosynthetic Enzymes
The biosynthesis of butirosin, an aminoglycoside produced by Bacillus circulans, involves a series of unique enzymatic reactions. researchgate.netnisr.or.jp A key feature of butirosin is the presence of an (S)-4-amino-2-hydroxybutyrate (AHBA) side chain on the 2-deoxystreptamine (DOS) moiety, which provides protection against several common aminoglycoside resistance mechanisms. researchgate.netnisr.or.jp The characterization of the enzymes responsible for the synthesis and transfer of this side chain is a significant area of research.
Several genes within the butirosin biosynthetic gene cluster (BGC) have been identified as specific to its production, including btrF, G, H, I, J, K, N, O, and U. nisr.or.jp Research has shown that the AHBA side chain is biosynthesized and then transferred from an acyl carrier protein (ACP), BtrI, to the parent aminoglycoside, ribostamycin (B1201364). researchgate.net This transfer is catalyzed by the acyltransferase BtrH, which moves the AHBA as a γ-glutamylated dipeptide. researchgate.net Subsequently, the protective γ-glutamyl group is removed by the enzyme BtrG, which functions as a γ-glutamyl cyclotransferase. researchgate.net
Another critical enzyme in the pathway is BtrN, which has been characterized as an unusual radical S-adenosyl-L-methionine (AdoMet or SAM) dehydrogenase. nisr.or.jpacs.org Unlike typical NAD-dependent dehydrogenases found in other aminoglycoside pathways, BtrN catalyzes the oxidation of a hydroxyl group on the 2-deoxy-scyllo-inosamine (DOIA) intermediate via a radical mechanism to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI). acs.orgpnas.org Structural analysis of BtrN has revealed a modified (β₅/α₄) motif instead of the canonical (β/α)₆ architecture of the AdoMet radical fold and implicates an auxiliary [4Fe-4S] cluster in the substrate-radical oxidation process. pnas.org The enzymes BtrE and BtrF are believed to be involved in the epimerization of butirosin B to butirosin A. nisr.or.jp The functional assignment of another enzyme, BtrD, has also been revised based on detailed characterization studies. nih.gov
The enzymes involved in the butirosin biosynthetic pathway are summarized below:
| Enzyme | Function |
| BtrI | Acyl carrier protein (ACP) for the AHBA side chain. researchgate.net |
| BtrH | Acyltransferase that transfers the γ-glutamylated AHBA from BtrI to ribostamycin. researchgate.net |
| BtrG | γ-glutamyl cyclotransferase that removes the protective γ-glutamyl group. researchgate.net |
| BtrN | Radical SAM dehydrogenase that oxidizes the DOIA intermediate. acs.orgpnas.org |
| BtrE/BtrF | Believed to be involved in the epimerization of butirosin B to butirosin A. nisr.or.jpgenome.jp |
| BtrD | Function revised through biochemical characterization. nih.govgenome.jp |
Microbiological Research Techniques
To evaluate the antimicrobial properties of butirosin disulfate salt, a variety of standardized microbiological research techniques are employed. These methods are essential for determining the compound's spectrum of activity and potency against different bacterial strains.
Agar (B569324) Dilution and Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions. bohrium.comnih.gov This value is fundamental for assessing the susceptibility of bacteria to a drug. bohrium.com Two primary methods for determining the MIC are agar dilution and broth dilution. nih.gov
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten nutrient agar, which is then poured into petri plates. bohrium.comresearchgate.net A standardized inoculum of the test bacteria (typically adjusted to a 0.5 McFarland standard, equivalent to approximately 1-2 x 10⁸ CFU/mL) is then applied to the surface of the plates. cabidigitallibrary.org After incubation, the MIC is recorded as the lowest concentration of the agent that inhibits visible bacterial growth. bohrium.comiacld.com
The broth microdilution method is a widely used technique, often performed in 96-well microtiter plates. bohrium.comnih.gov In this assay, serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton Broth). cabidigitallibrary.orggoogle.com Each well is then inoculated with a standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. bohrium.com The plates are incubated for 16-20 hours, and the MIC is determined as the lowest concentration where no visible turbidity (growth) is observed. nih.govresearchgate.net
Comparative studies have evaluated the in vitro activity of butirosin (BTN) against other aminoglycosides like gentamicin (B1671437) (GTM). Although GTM is often more potent on a weight basis, butirosin demonstrates significant activity. The table below shows the comparative MIC ratios of butirosin to gentamicin in different media against various bacteria. asm.org
| Test Medium | Average BTN/GTM MIC Ratio |
| Mueller-Hinton Agar (MHA) | 5.3 |
| Mueller-Hinton Broth (MHB) | 6.6 |
| Trypticase Soy Broth (TSB) | 5.1 |
Data compiled from in vitro studies comparing butirosin and gentamicin. asm.org
Disk Diffusion Assays for Susceptibility Profiling
The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to an antibiotic. wikipedia.orgasm.org The test involves inoculating the surface of an agar plate (typically Mueller-Hinton agar) with a standardized suspension of the test bacterium. asm.org Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface. wikipedia.org
As the plate incubates, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. wikipedia.org If the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will form around the disk. wikipedia.orgasm.org The diameter of this zone is measured and compared to standardized charts to classify the organism as susceptible, intermediate, or resistant. mdpi.com In general, a larger zone of inhibition correlates with a lower MIC. wikipedia.org This method has been used to assess the activity of butirosin against various pathogens, including facultatively anaerobic bacteria, under both aerobic and anaerobic conditions. asm.org
Time-Kill Kinetic Assays
Time-kill kinetic assays are performed to assess the dynamic interaction between an antimicrobial agent and a microbial population over time. emerypharma.comnelsonlabs.com This method provides information on the rate of bactericidal (killing) or bacteriostatic (inhibitory) activity. emerypharma.com The assay is conducted by exposing a standardized bacterial inoculum to the antimicrobial agent at specific concentrations (often multiples of the MIC) in a liquid culture medium. google.com
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), samples are withdrawn, serially diluted, and plated on agar to determine the number of viable colony-forming units (CFU/mL). emerypharma.comnelsonlabs.com A key metric in this assay is the reduction in bacterial count compared to the initial inoculum. A ≥3-log₁₀ (or 99.9%) reduction in CFU/mL at a specific time point is the standard definition of bactericidal activity. emerypharma.com This technique is crucial for understanding whether an antibiotic actively kills bacteria or merely halts their growth, which can be a critical factor in treating severe infections. emerypharma.comnelsonlabs.com
Bacterial Growth Curve Analysis
Bacterial growth curve analysis is a fundamental technique used to study the effect of an antimicrobial substance on bacterial proliferation. plos.orgrepligen.com The growth of a bacterial population in a liquid medium typically follows a predictable pattern with distinct phases: lag, exponential (log), stationary, and death. nih.gov By monitoring the changes in population density over time in the presence of an antimicrobial agent, researchers can assess its inhibitory effects. plos.org
The most common method for tracking bacterial growth is by measuring the optical density (OD) of the culture using a spectrophotometer, typically at a wavelength of 600 nm (OD₆₀₀). repligen.com The OD is directly proportional to the cell mass, which includes both viable and non-viable cells. repligen.com When an antimicrobial agent is added, alterations to the growth curve, such as an extended lag phase, a reduced growth rate in the exponential phase, or a lower final population density in the stationary phase, indicate its antimicrobial activity. plos.orgresearchgate.net This analysis provides valuable insights into the concentration-dependent effects of compounds like this compound on bacterial growth dynamics.
Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to create complex molecules. researchgate.netacs.org This approach is particularly valuable for modifying aminoglycoside antibiotics like butirosin, as it can overcome the challenges associated with purely chemical synthesis, which often requires extensive and inefficient protection-deprotection steps. researchgate.netucl.ac.uk
A significant focus of chemoenzymatic strategies for butirosin and other aminoglycosides is the modification of the core structure to generate novel derivatives with enhanced activity or the ability to overcome resistance. nih.gov Researchers have successfully exploited the substrate tolerance of butirosin biosynthetic enzymes. For instance, the enzymes BtrH and BtrG, which are responsible for the attachment of the (S)-4-amino-2-hydroxybutyric acid (AHBA) side chain, have been used to regioselectively add this crucial moiety to a variety of other natural aminoglycosides. researchgate.netresearchgate.net This enzymatic approach allows for the specific acylation of aminoglycosides, a key modification for creating potent antibiotics like amikacin. researchgate.netgenome.jp
Furthermore, two-step chemoenzymatic routes have been developed for the regioselective modification of other positions on the aminoglycoside scaffold. ucl.ac.ukucl.ac.uk One such strategy involves using a transaminase enzyme to create an aldehyde at the C-6' position, followed by a chemical reaction like reductive amination to introduce new substituents. ucl.ac.ukucl.ac.uk These hybrid strategies provide a more concise, sustainable, and efficient pathway to novel aminoglycoside analogues, facilitating the rapid screening and development of new antimicrobial agents to combat resistance. acs.orgucl.ac.uk
Future Directions in Butirosin Disulfate Salt Research
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
The biosynthetic gene cluster (BGC) for butirosin (B1197908) in producing organisms like Paenibacillus chitinolyticus (formerly Bacillus vitellinus) and Niallia circulans (formerly Bacillus circulans) has been extensively studied, leading to the characterization of many key enzymes. nih.govnih.govnih.govmdpi.com However, the complete elucidation of the pathway remains an active area of investigation. Future research will likely focus on several key aspects:
Identification of Remaining "Missing" Enzymes: While most enzymes for the biosynthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core and the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain have been identified, some enzymatic steps are still not fully understood. nih.govnisr.or.jp For instance, the precise mechanisms and enzymes involved in the epimerization of butirosin B to butirosin A are yet to be definitively characterized. nisr.or.jp Researchers are expected to continue using a combination of gene inactivation, heterologous expression, and in vitro enzymatic assays to identify and characterize the remaining unassigned open reading frames (ORFs) within the butirosin BGC. nih.govnih.gov
Regulatory and Resistance Gene Functions: The butirosin BGC contains genes predicted to be involved in regulation and self-resistance, such as btrR1, BurR2, and various transporter genes (btrT2, btrW, btrX, btrY). mdpi.com Future studies will aim to confirm the precise roles of these genes in controlling butirosin production and protecting the host organism. Understanding these regulatory networks could be crucial for enhancing production yields through genetic engineering.
Comparative Genomics for Pathway Discovery: The sequencing of different butirosin-producing strains, such as P. chitinolyticus NBRC 13296, has revealed variations in their BGCs compared to the well-studied N. circulans strains. mdpi.comresearchgate.net Comparative genomic analyses will be a powerful tool to identify novel enzymes and alternative biosynthetic routes that may exist in nature. This approach could uncover enzymes with different substrate specificities or improved catalytic efficiencies.
A summary of key genes in the butirosin biosynthetic gene cluster and their functions is presented below.
| Gene | Proposed or Confirmed Function | Reference |
| btrC | 2-deoxy-scyllo-inosose (B3429959) synthase, a key enzyme for 2-DOS biosynthesis. | nih.govresearchgate.net |
| btrB | L-glutamine:2-deoxy-scyllo-inosose aminotransferase, involved in 2-DOS biosynthesis. | nih.govjst.go.jp |
| btrD | Originally proposed as a nucleotidyltransferase, later reassigned as a 2'-N-acetylparomamine deacetylase. | nih.govresearchgate.net |
| btrM | Glycosyltransferase that transfers a sugar moiety onto the 2-DOS core. | nih.gov |
| btrI | Acyl carrier protein (ACP) to which intermediates of the AHBA side chain are tethered. | nisr.or.jpnih.gov |
| btrJ | ATP-dependent ligase involved in the AHBA pathway. | nih.gov |
| btrK | Pyridoxal (B1214274) phosphate-dependent decarboxylase in the AHBA pathway. | nih.gov |
| btrO/BtrV | Two-component flavin-dependent monooxygenase system for AHBA biosynthesis. | nih.gov |
| btrH | Acyltransferase that transfers the γ-L-Glu-AHBA moiety from the ACP to ribostamycin (B1201364). | researchgate.net |
| btrG | γ-glutamyl cyclotransferase that removes the protective γ-glutamyl group. | researchgate.net |
| BtrN | An unusual radical S-adenosyl-l-methionine (AdoMet) dehydrogenase. | nisr.or.jpnih.gov |
| btrE/btrF | NAD+-dependent dehydrogenase and NADPH-dependent reductase involved in epimerization. | nisr.or.jpgenome.jp |
Development of Novel Analogs with Enhanced Efficacy Against Resistant Strains
The emergence of bacterial resistance, often mediated by aminoglycoside-modifying enzymes (AMEs), has diminished the clinical utility of many antibiotics. mdpi.comfrontiersin.org The AHBA side chain of butirosin offers a natural defense against some AMEs. researchgate.netfrontiersin.org This has spurred research into creating novel semisynthetic and chemoenzymatic analogs.
Future strategies will likely include:
Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions to create novel aminoglycosides. The substrate tolerance of butirosin biosynthetic enzymes, such as the acyltransferase BtrH and the cyclotransferase BtrG, has been exploited to attach the AHBA side chain to other aminoglycoside scaffolds. researchgate.netfrontiersin.org Future work will expand the range of aminoglycoside substrates and explore modifications to the AHBA side chain itself to evade a broader spectrum of AMEs.
Structure-Guided Design: High-resolution crystal structures of AMEs in complex with butirosin and other aminoglycosides provide a roadmap for designing new derivatives. nih.govasm.org By understanding the precise molecular interactions that lead to inactivation, researchers can design modifications to the butirosin structure that sterically hinder enzyme binding while preserving affinity for the bacterial ribosome. For example, derivatizing the AHBA group has been suggested as a strategy to create analogs that can elude inactivation by enzymes like APH(3')-IIIa. nih.gov
Hybrid Antibiotics: Another promising avenue is the creation of hybrid molecules that combine an aminoglycoside like butirosin or its analog with another class of antibacterial agent. This can result in compounds with dual mechanisms of action, potentially reducing the likelihood of resistance development. mdpi.com
Application of Synthetic Biology for High-Yield Production and Diversification
The native production of butirosin in organisms like P. chitinolyticus can be inefficient for industrial-scale manufacturing. Synthetic biology offers powerful tools to overcome these limitations. ucl.ac.ukucl.ac.uk
Heterologous Expression: A key goal is the successful high-yield production of butirosin in a genetically tractable and industrially robust host, such as Bacillus subtilis or Escherichia coli. ucl.ac.ukucl.ac.uk While initial attempts to transfer the butirosin BGC into B. subtilis did not result in butirosin production, the expression of cluster-specific genes was confirmed. ucl.ac.ukucl.ac.uk Future efforts will focus on optimizing host strains, codon usage, promoter strength, and metabolic flux to achieve viable production levels.
Combinatorial Biosynthesis: Once a reliable heterologous host is established, it can serve as a platform for combinatorial biosynthesis. researchgate.net By introducing genes from other aminoglycoside biosynthetic pathways or engineered enzymes with novel specificities, a wide array of new butirosin-related structures can be generated. This "mix-and-match" approach could rapidly produce libraries of novel compounds for screening against resistant pathogens.
Deeper Elucidation of Ribosomal Binding Dynamics and Conformational Changes
The primary mechanism of action for aminoglycosides is binding to the A site of the 16S ribosomal RNA (rRNA) in the bacterial 30S ribosomal subunit, which disrupts protein synthesis. mdpi.comacs.orgdiva-portal.org While the general binding site is known, the intricate dynamics of this interaction are not fully understood.
Future research will employ advanced techniques to gain a more detailed picture:
Cryo-Electron Microscopy (Cryo-EM): This technology allows for the high-resolution structural determination of ribosomes in different functional states. Future cryo-EM studies will aim to capture snapshots of the ribosome in complex with butirosin and its analogs during various stages of translation, revealing the precise conformational changes induced by the drug. diva-portal.org
Molecular Dynamics (MD) Simulations: Computational simulations can complement structural data by modeling the dynamic behavior of the butirosin-ribosome complex over time. This can help predict how the antibiotic affects the conformational flexibility of the ribosome and the movement of tRNA and mRNA, providing insights into the mechanisms of translational inhibition and misreading. biorxiv.org
Advanced Spectroscopic Techniques: Techniques like single-molecule Förster resonance energy transfer (smFRET) can monitor conformational changes within the ribosome in real-time. biorxiv.org Applying these methods will help to understand how butirosin binding affects the intricate choreography of ribosomal movements required for accurate protein synthesis. nih.govcore.ac.uk
Understanding these dynamics in detail is crucial for the rational design of new aminoglycosides that bind more tightly to the target or inhibit novel conformational states of the ribosome, potentially overcoming resistance mechanisms that alter the binding site.
Investigation of Butirosin as a Research Tool Beyond Antimicrobial Applications
The ability of aminoglycosides to interact with RNA structures and influence protein synthesis opens up possibilities for their use as research tools beyond their role as antibiotics.
RNA Biology Probe: Butirosin's defined interaction with the ribosomal A site makes it a valuable tool for studying the structure and function of the ribosome itself. asm.org Modified or labeled butirosin derivatives could be used to probe specific RNA-protein interactions or to map the architecture of the decoding center.
Modulation of Eukaryotic Translation: While aminoglycosides preferentially target prokaryotic ribosomes, they can also induce misreading in eukaryotic cells, including the read-through of premature stop codons that cause various genetic diseases. nih.gov Although other aminoglycosides like gentamicin (B1671437) and G418 are more commonly studied for this purpose, butirosin or its novel analogs could be investigated for their potential in this area. nih.govhellobio.com Research could focus on designing butirosin derivatives with higher specificity for nonsense-codon suppression and lower cellular toxicity.
Enhancer of Natural Killer (NK) Cell Cytotoxicity: A functional screening platform identified butirosin disulfate salt as a potential enhancer of NK cell cytotoxicity. mdpi.com This finding suggests a possible immunomodulatory role that is distinct from its antibacterial activity. Future research could explore the mechanism behind this enhancement and its potential therapeutic applications in oncology or virology, representing a significant shift from its traditional use. ukri.orgfrontiersin.org
Q & A
Q. What analytical methods are recommended for quantifying butirosin disulfate salt in pharmaceutical formulations?
Methodological Answer: Capillary Zone Electrophoresis (CZE) with UV detection at 214 nm is a validated approach. Prepare standard solutions in 100 mM cetyltrimethylammonium bromide (CTAB) to enhance solubility and stability. Use a calibration curve spanning 0.1–1.0 mg/mL for accurate quantification. Ensure silica capillaries (50 μm I.D.) are preconditioned to minimize adsorption of aminoglycosides. This method resolves butirosin from structurally similar antibiotics like neomycin and gentamycin .
Q. What biosynthetic pathways are involved in butirosin production?
Methodological Answer: Butirosin biosynthesis in Bacillus circulans involves two key enzymatic steps:
- Aminotransferase activity : L-glutamine:2-deoxy-scyllo-inosose aminotransferase (BtrS) catalyzes the transfer of an amino group to form the unique 2-deoxystreptamine core .
- Acyl carrier protein (ACP)-mediated modification : BtrN, an AdoMet radical enzyme, facilitates hydroxylation and glycosylation steps. Structural analysis via X-ray crystallography (e.g., PDB ID 4JJ9) reveals conserved motifs critical for radical chemistry .
Q. How can researchers ensure reproducibility in butirosin-related experiments?
Methodological Answer:
- Standardize purity criteria : Use HPLC or CZE to verify ≥95% purity. Reference USP/NF guidelines for reagent testing, including sulfate content via gravimetric analysis .
- Document preparation protocols : For in vitro assays, dissolve butirosin in sterile, deionized water (pH 6.5–7.0) to prevent hydrolysis. Store aliquots at -20°C for long-term stability .
Advanced Research Questions
Q. How does this compound inhibit bacterial growth at the molecular level?
Methodological Answer: Butirosin binds to the 16S rRNA decoding site (A-site) of the 30S ribosomal subunit, inducing mistranslation. To study this:
- Structural biology : Use cryo-EM or X-ray crystallography to resolve ribosome-antibiotic complexes.
- Resistance profiling : Compare MIC values against clinical isolates expressing AAC(6′)-Iy acetyltransferase, which confers resistance via O-acetylation .
Q. What non-antibiotic applications of butirosin have been identified in oncology research?
Methodological Answer: Butirosin reduces breast cancer stem cell viability by modulating:
- Kinase signaling : Perform phosphoproteomics to identify suppressed pathways (e.g., PI3K/Akt).
- Cytokine secretion : Use ELISA to quantify IL-6 and TNF-α levels in treated cell lines. Computational methods like CMap analysis (enrichment score = -0.821) suggest synergy with prostate cancer therapies .
Q. How can contradictions in butirosin’s efficacy across bacterial strains be resolved?
Methodological Answer:
- Comparative genomics : Sequence resistant strains to identify mutations in ribosomal proteins (e.g., RpsL K42R).
- Metabolomic profiling : Use LC-MS to assess intracellular antibiotic accumulation differences. For example, Gram-negative efflux pumps (e.g., AcrAB-TolC) may reduce efficacy against E. coli .
Q. What computational strategies support repurposing butirosin for novel therapeutic uses?
Methodological Answer:
- Latent Pathway Identification Analysis (LPIA) : Map butirosin’s biosynthetic pathway (hsa00524) to human metabolic networks. Prioritize nodes (e.g., glmS, murA) for targeting antibiotic-resistant biofilms.
- Molecular docking : Screen butirosin against non-ribosomal targets (e.g., EGFR kinase) using AutoDock Vina. Validate hits with SPR binding assays .
Tables for Key Data
Table 1 : Calibration Parameters for Butirosin Quantification via CZE
| Concentration (mg/mL) | Peak Area (AU) | RSD (%) |
|---|---|---|
| 0.1 | 12.3 ± 0.5 | 4.1 |
| 0.4 | 48.7 ± 1.2 | 2.5 |
| 1.0 | 122.1 ± 3.8 | 3.1 |
Table 2 : Enzymatic Targets in Butirosin Biosynthesis
| Enzyme | Function | Structural Motif (PDB ID) |
|---|---|---|
| BtrN | AdoMet radical hydroxylation | 4JJ9 (Rossmann fold) |
| BtrS | Aminotransferase | 2H8L (Pyrroloquinoline) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
